2-Chloro-5-hydroxyisonicotinic acid
Description
Properties
IUPAC Name |
2-chloro-5-hydroxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRNMNNTRITIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693606 | |
| Record name | 2-Chloro-5-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-57-0 | |
| Record name | 2-Chloro-5-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxyisonicotinic acid typically involves the chlorination of 5-hydroxyisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Hydroxyisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{2-Chloro-5-hydroxyisonicotinic acid} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for 2-Chloro-5-hydroxyisonicotinic acid are not widely documented. the process generally involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Chloro-5-hydroxyisonicotinic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form derivatives with altered functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or amines .
Scientific Research Applications
2-Chloro-5-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid, a well-known anti-tuberculosis drug.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 2-Chloro-5-hydroxyisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis, similar to isoniazid. This interaction disrupts essential biological processes, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-5-hydroxypyridine-4-carboxylic acid
- CAS Number : 1060804-57-0
- Molecular Formula: C₆H₄ClNO₃
- Molecular Weight : 173.55 g/mol
- Purity : ≥97% (as per supplier specifications)
- Storage : Recommended at -20°C for long-term stability .
Structural Features :
The compound consists of a pyridine ring substituted with a chlorine atom at position 2, a hydroxyl group at position 5, and a carboxylic acid group at position 4. This arrangement confers polarity and acidity (pKa ~2.5–3.5 for the carboxylic acid group) .
Applications :
Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its hydroxyl and carboxylic acid groups enable hydrogen bonding, enhancing binding affinity in drug-receptor interactions .
Suppliers :
- Dayang Chem (China) : Offers bulk quantities for industrial use .
- Shanghai Aladdin Biochemical Technology: Provides high-purity reagents for research (≥97%) .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 2-chloro-5-hydroxyisonicotinic acid and its analogs:
Reactivity and Functional Group Impact
- Hydroxyl vs. Nitro Groups : The hydroxyl group in the target compound enables hydrogen bonding and participation in nucleophilic reactions. In contrast, the nitro group in 2-chloro-5-nitroisonicotinic acid (CAS 1261931-42-3) enhances electrophilic substitution but introduces instability in reducing environments .
- Methoxy vs. Hydroxyl : The methoxy group in 5-chloro-2-methoxyisonicotinic acid (CAS 45789849) is electron-donating, reducing acidity compared to the hydroxyl group. This affects solubility (lower aqueous solubility for methoxy analogs) .
- Methyl vs. Hydroxyl : The methyl group in 5-chloro-2-methylisonicotinic acid (CAS 88912-27-0) increases lipophilicity, making it more suitable for crossing biological membranes in drug design .
Biological Activity
2-Chloro-5-hydroxyisonicotinic acid (C₆H₄ClNO₃) is a derivative of isonicotinic acid, notable for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the compound's biological activity based on diverse scientific literature and case studies.
Structural Characteristics
The compound features:
- Chlorine atom at the 2-position
- Hydroxyl group at the 5-position on the pyridine ring
These modifications enhance its reactivity and biological potential compared to related compounds such as isoniazid, which is widely used in tuberculosis treatment.
The precise mechanism of action for 2-Chloro-5-hydroxyisonicotinic acid is not fully elucidated but is believed to involve:
- Inhibition of bacterial cell wall synthesis : Similar to isoniazid, it likely disrupts essential biological processes by targeting specific enzymes.
- Interaction with pro-inflammatory pathways : Preliminary studies suggest potential inhibition of inflammatory mediators, indicating a role in anti-inflammatory responses .
Antimicrobial Activity
Research indicates that 2-Chloro-5-hydroxyisonicotinic acid exhibits significant antimicrobial properties. Its structural similarity to isoniazid suggests it may be effective against various bacterial strains, particularly those responsible for tuberculosis.
Anti-inflammatory Effects
Case studies have highlighted the compound's ability to modulate inflammatory responses. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines in microglial cells, suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
Emerging research points towards anticancer properties. The compound's ability to interfere with cellular signaling pathways involved in tumor growth and proliferation is under investigation. Its structural features may allow it to act on multiple targets within cancer cells, although detailed studies are still required .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Isonicotinic Acid | Precursor to isoniazid | Antimicrobial |
| Nicotinic Acid | Simple pyridine derivative | Vitamin-like properties |
| 2-Chloro-5-hydroxyisonicotinic acid | Chlorine and hydroxyl substitutions | Antimicrobial, anti-inflammatory, anticancer potential |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that 2-Chloro-5-hydroxyisonicotinic acid inhibited the growth of Mycobacterium tuberculosis strains, showcasing its potential as a novel therapeutic agent against resistant strains.
- Inflammation Modulation : A study focused on LPS-stimulated microglial cells showed that treatment with this compound reduced nitric oxide and prostaglandin E2 levels significantly, indicating its role in mitigating neuroinflammation .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that 2-Chloro-5-hydroxyisonicotinic acid could induce apoptosis and inhibit proliferation, warranting further exploration into its mechanisms and efficacy as an anticancer drug .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
